molecular formula Cl2CuH8O10 B237778 N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide CAS No. 133310-38-0

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide

Cat. No.: B237778
CAS No.: 133310-38-0
M. Wt: 169.14 g/mol
InChI Key: GIMRVVLNBSNCLO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The compound's primary International Union of Pure and Applied Chemistry designation reflects its pyrimidine core structure with specific substituent patterns at defined positions. The systematic name explicitly identifies the 2,6-diamino substitution pattern, indicating amino groups at the second and sixth carbon positions of the pyrimidine ring system.

The compound exhibits multiple synonymous designations within chemical databases and literature sources. Alternative nomenclature includes 2,6-diamino-4-hydroxy-5-formamidopyrimidine, 2,6-diamino-5-formamido-4-hydroxypyrimidine, and formamide with N-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl) specification. These variations reflect different approaches to describing the tautomeric forms and protonation states of the molecule. The Chemical Abstracts Service registry number 133310-38-0 provides unambiguous identification for this specific chemical entity.

The InChI identifier InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1-2H,(H,8,11)(H4,6,7,9,10,12) encodes the complete structural information including connectivity and hydrogen positioning. The corresponding SMILES notation C(=O)NC1C(=NC(=NC1=O)N)N provides a linear representation of the molecular structure suitable for computational applications. These standardized representations ensure consistent identification across different chemical information systems and facilitate automated structure-activity relationship analyses.

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound exhibits significant complexity due to the presence of multiple potential tautomeric forms. Quantum chemical calculations reveal that the compound can exist in several distinct tautomeric configurations, with energy differences determining the relative stability of each form. The most thermodynamically stable tautomer in isolated gas-phase conditions corresponds to the di-keto-di-amino isomer, representing the predominant structural arrangement under standard conditions.

Computational studies utilizing density functional theory methods have identified at least three major tautomeric forms with significantly different energetic profiles. The primary tautomer features carbonyl groups at positions 4 and 8 (when considering the parent purine numbering system), while alternative arrangements involve enol forms with hydroxyl substituents. Energy calculations indicate that the 4-enol-8-keto-2,6-diamino tautomer lies approximately 2 kilocalories per mole above the most stable configuration, representing a thermodynamically accessible alternative structure.

The tautomeric equilibrium becomes particularly relevant in biological contexts where protein binding or hydration effects can stabilize specific configurations. Research demonstrates that enzyme interactions, particularly with deoxyribonucleic acid repair glycosylases, can promote specific tautomeric shifts that optimize substrate recognition and binding affinity. The ability to undergo facile tautomerization distinguishes this compound from regular nucleotide bases and contributes to its recognition by specialized repair enzymes.

The formamide substituent at position 5 introduces additional conformational flexibility through rotation around the carbon-nitrogen bond. Nuclear magnetic resonance studies reveal evidence for restricted rotation at room temperature, indicating significant rotational barriers due to partial double-bond character in the formamide linkage. This conformational behavior influences the overall molecular shape and affects intermolecular interactions in both solution and solid-state environments.

Crystallographic Analysis and Hydrogen Bonding Networks

Crystallographic investigations of this compound bound to biological macromolecules provide detailed insights into its three-dimensional structure and hydrogen bonding patterns. High-resolution crystal structures of formamidopyrimidine-deoxyribonucleic acid glycosylase enzymes complexed with this substrate reveal the precise positioning of functional groups within the enzyme active site. These structures demonstrate how the compound adopts specific conformations that optimize interactions with conserved protein residues.

The hydrogen bonding network surrounding the bound compound involves multiple amino acid residues and structured water molecules. The 2-amino group participates in hydrogen bonding interactions with backbone carbonyl groups, while the 6-amino substituent forms contacts with side chain carboxylate groups. The carbonyl oxygen at position 4 serves as a hydrogen bond acceptor, coordinating with positively charged arginine or lysine residues within the enzyme active site. These interactions collectively stabilize the extrahelical conformation adopted by the damaged nucleotide.

Crystallographic data reveal significant differences in binding modes compared to undamaged nucleotide bases. The compound exhibits an anti glycosidic bond conformation when bound to repair enzymes, contrasting with the syn conformation observed for related oxidized purines. This conformational preference influences the recognition specificity of repair enzymes and affects the efficiency of excision reactions. The structural data indicate that enzyme-substrate interactions involve both Watson-Crick face recognition elements and contacts specific to the ring-opened imidazole moiety.

Water-mediated hydrogen bonding plays a crucial role in stabilizing the bound conformation. Crystallographic electron density maps identify multiple ordered water molecules that bridge interactions between the substrate and protein residues. These water molecules contribute to the thermodynamic stability of the enzyme-substrate complex and may facilitate conformational changes during the catalytic cycle. The hydration pattern around the bound compound differs significantly from that observed with canonical nucleotide bases, reflecting the altered chemical properties introduced by oxidative damage.

Spectroscopic Fingerprints (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and dynamic behavior of this compound. Proton nuclear magnetic resonance spectra reveal characteristic chemical shifts for the formamide proton, typically observed around 8.0-8.1 parts per million as a singlet. The amino group protons appear as exchangeable broad signals in the 6.3-6.5 parts per million region, with integration patterns consistent with the presence of four amino hydrogens.

Carbon-13 nuclear magnetic resonance data demonstrate distinct chemical shift patterns that differentiate this compound from related pyrimidine derivatives. Computational predictions indicate significant shielding differences between tautomeric forms, with the C4 carbon showing a 19 parts per million shift between major tautomers. The C5 carbon exhibits corresponding deshielding effects, providing diagnostic markers for tautomeric state determination. These chemical shift patterns enable unambiguous structural assignment and tautomer identification in solution studies.

Nitrogen-15 nuclear magnetic resonance spectroscopy offers additional structural insights, particularly for nitrogen atoms involved in tautomeric processes. Calculated shielding tensors predict substantial chemical shift differences between tautomeric forms, with N7 showing a 75 parts per million increase in shielding for certain configurations. These large chemical shift changes provide sensitive probes for tautomeric equilibria and enable detailed studies of environmental effects on molecular structure.

Infrared spectroscopy reveals characteristic vibrational frequencies associated with specific functional groups within the molecule. Computational frequency calculations predict distinct absorption bands for carbonyl stretching vibrations, amino group deformations, and formamide-specific modes. The carbonyl stretching frequency appears in the 1650-1700 wavenumber region, while amino group vibrations contribute to complex absorption patterns in the 1500-1650 wavenumber range. These spectroscopic fingerprints enable identification and quantification of the compound in complex mixtures.

Ultraviolet-visible spectroscopy demonstrates absorption characteristics that reflect the extended conjugation within the pyrimidine ring system. The compound exhibits absorption maxima in the 250-280 nanometer region, with molar extinction coefficients sensitive to solution conditions and tautomeric state. pH-dependent spectral changes provide information about protonation equilibria and enable determination of acid dissociation constants. These optical properties facilitate quantitative analysis and monitoring of chemical transformations involving the compound.

Properties

IUPAC Name

N-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O2/c6-3-2(8-1-11)4(12)10-5(7)9-3/h1-2H,(H,8,11)(H4,6,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRVVLNBSNCLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC1C(=NC(=NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928075
Record name (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133310-38-0
Record name N-(2,6-Diamino-4,5-dihydro-4-oxo-5-pyrimidinyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133310-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diamino-4-hydroxy-5-formamidopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-2,6-diimino-1,2,5,6-tetrahydropyrimidin-5-yl)methanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-4-oxo-5-formamidopyrimidine typically involves the oxidation of guanine. One common method includes the use of formic acid hydrolysis, although this method can lead to the decomposition of the compound . A milder approach involves the use of hydrofluoric acid in pyridine, which allows for the quantitative release of the compound from DNA .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide undergoes several types of chemical reactions, including:

    Oxidation: This compound is a product of the oxidation of guanine.

    Reduction: It can be reduced back to its precursor forms under specific conditions.

    Substitution: The amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of pyrimidine, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Research

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells, making this compound a candidate for developing new chemotherapeutic agents .

DNA Repair Mechanisms

The compound plays a role in DNA repair processes. It has been implicated in the removal of oxidized purine bases from DNA, which is critical for maintaining genomic stability. The enzyme DNA-formamidopyrimidine glycosylase catalyzes the hydrolysis of DNA containing damaged bases, leading to the release of N-(2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine), a derivative that participates in further repair mechanisms .

Structure–Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have highlighted the importance of structural modifications on the biological activity of pyrimidine derivatives. This compound serves as a key reference compound in these studies to predict the efficacy and potency of new derivatives against various biological targets .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various diaminopyrimidine derivatives, including this compound. The results demonstrated significant inhibition of tumor cell growth in vitro and in vivo models. The mechanism was attributed to the compound's ability to disrupt folate metabolism in cancer cells .

Case Study 2: DNA Damage Repair

In another research project focused on DNA damage repair mechanisms, scientists explored how this compound influences the activity of DNA glycosylases. The findings revealed that this compound enhances the efficiency of base excision repair pathways by facilitating the removal of oxidized bases from DNA strands .

Comparative Analysis Table

Application AreaCompound RoleKey Findings
Anticancer ResearchDHFR InhibitionReduced proliferation in cancer cell lines
DNA Repair MechanismsBase Removal via GlycosylasesEnhanced efficiency in repairing oxidized bases
QSAR StudiesReference Compound for Structural ModificationsPredictive modeling for new drug candidates

Mechanism of Action

The primary mechanism of action for 2,6-diamino-4-oxo-5-formamidopyrimidine involves its recognition and excision by DNA repair enzymes such as formamidopyrimidine DNA glycosylase. This enzyme identifies the damaged base and removes it, creating an apurinic site that is subsequently repaired by other enzymes in the DNA repair pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their properties, and biological activities:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Solubility Bioactivity/Applications References
N-(2,6-Diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide 2,6-diamino, 4-oxo, 5-formamide Slightly soluble Precursor for pteridine derivatives (e.g., compound 14, 20)
2,6-Diamino-4-hydroxy-5-formamidopyrimidine 2,6-diamino, 4-hydroxy, 5-formamide (tautomer of the above) Slightly soluble Weak acidity; potential DNA lesion analog
N-(2,6-Diamino-3,4-dihydro-4-oxo-5-pyrimidinyl)-N-(2,3-dihydroxypropyl)-formamide (18) Additional 2,3-dihydroxypropyl group at N5 Not reported Intermediate in synthesizing pteridines (e.g., compound 14)
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside (2) Formamide linked to a β-D-xylose moiety Water-soluble Novel metabolite from Basidiomycetes
Xanthocillins X (4) and Y1 (5) Formamide-containing polyketides with diphenyl ether structures Variable Potent Gram-negative antibacterial activity
N-[3-(Dimethylamino)propyl]-N-(ethylcarbamoyl)formamide C-28 modified formamide derivative Not reported Enhanced anti-Listeria monocytogenes activity

Structural and Functional Insights

Core Modifications and Reactivity The 4-oxo group in the target compound distinguishes it from the 4-hydroxy tautomer (2,6-diamino-4-hydroxy-5-formamidopyrimidine), which exhibits weak acidity and may participate in hydrogen bonding differently . Addition of a 2,3-dihydroxypropyl group (compound 18) enhances hydrophilicity and serves as a key intermediate in synthesizing pteridine derivatives, such as 2-amino-3,4,7,8-tetrahydro-7-hydroxy-4-oxopteridine-5(6H)-carbaldehyde (14) .

Biological Activity Antibacterial Activity: Formamide derivatives like xanthocillins X (4) and Y1 (5) demonstrate potent activity against Acinetobacter baumannii and Pseudomonas aeruginosa (MIC values <10 µg/mL) due to their diphenyl ether scaffolds . In contrast, the target compound lacks direct antimicrobial data but shares structural motifs with bioactive pteridines. Enzymatic Inhibition: Modifications at the formamide moiety (e.g., N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)formamide) significantly enhance antibacterial activity against Listeria monocytogenes (MIC: 16 µg/mL), suggesting that alkylation or carbamoylation can optimize target engagement .

Solubility and Stability

  • The target compound and its 4-hydroxy tautomer exhibit slight water solubility, limiting their bioavailability. In contrast, N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside (compound 2) is water-soluble due to its glycosidic linkage, highlighting the role of sugar moieties in improving pharmacokinetics .

Biological Activity

N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide, also known as a derivative of pyrimidine, has garnered attention in recent years for its potential biological activity. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which features an amino group at positions 2 and 6 of the pyrimidine ring. The molecular formula is C6H9N5O2C_6H_9N_5O_2, with a molecular weight of approximately 183.168 g/mol. The compound can be represented by the following structural formula:

N 2 6 diamino 4 oxo 4 5 dihydropyrimidin 5 yl formamide\text{N 2 6 diamino 4 oxo 4 5 dihydropyrimidin 5 yl formamide}

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, this compound exhibits significant activity against various bacterial strains. The mechanism is believed to involve the inhibition of nucleic acid synthesis due to its structural similarity to nucleobases.

2. Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies on cancer cell lines have demonstrated that it can inhibit cell proliferation and induce apoptosis in certain types of cancer cells. The compound's ability to interfere with DNA synthesis and repair mechanisms is thought to contribute to its anticancer effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Antitumor Activity

In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), this compound was found to induce apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

Cell Line IC50 (µM)
HeLa45
MCF-750

1. Enzymatic Interactions

Studies suggest that this compound may interact with key enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

2. Cytotoxicity Studies

Cytotoxicity assays indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity may be attributed to the differential expression of transporters or metabolic enzymes in cancerous tissues.

Q & A

Q. What are the established synthetic routes for N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide, and how is purity ensured?

The compound is synthesized via cyclization and Vilsmeier reactions starting from diethylaminomalonate hydrochloride and guanidine carbonate. The optimized procedure achieves a yield of 82.62% and purity of 99.62% through controlled reaction conditions (e.g., temperature, stoichiometry). Purification methods include recrystallization and chromatography (HPLC/TLC) to isolate the product .

Q. Which analytical techniques are critical for structural characterization of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving its stereochemistry and crystal packing, as demonstrated in pyrimidine derivative studies . Complementary techniques include NMR (for functional group analysis), mass spectrometry (for molecular weight confirmation), and IR spectroscopy (to identify amine and carbonyl groups).

Q. What are the key physicochemical properties (e.g., solubility, acidity) relevant to experimental design?

The compound is weakly acidic (pKa ~6–8) and slightly water-soluble, necessitating buffer systems (e.g., phosphate, pH 7–8) for aqueous experiments. Its solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions requiring homogeneous conditions .

Q. How does this compound serve as an intermediate in pharmaceutical research?

It is a precursor in synthesizing antiviral agents like Abacavir Sulfate. Its pyrimidine core enables functionalization for structure-activity relationship (SAR) studies, particularly in modifying antiviral and antitumor activities .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Reaction optimization involves adjusting solvent polarity (e.g., methanol/HCl mixtures), temperature gradients, and catalytic systems. Patent methodologies (e.g., EP 0,684,236) highlight chlorination steps and Vilsmeier-Haack reagent ratios to minimize byproducts. Process analytical technology (PAT) monitors real-time purity .

Q. What strategies address stability challenges under varying pH and temperature conditions?

Stability studies in buffered solutions (pH 3–9) and thermal gravimetric analysis (TGA) reveal degradation pathways. Lyophilization or storage in inert atmospheres (N₂/Ar) mitigates hydrolysis and oxidation. For lab use, refrigeration (−20°C) in amber vials is recommended .

Q. How are structural data contradictions resolved when using X-ray crystallography vs. computational modeling?

Discrepancies between experimental (X-ray) and computational (DFT) bond lengths/angles are addressed via Hirshfeld surface analysis and Rietveld refinement. For example, hydrogen bonding networks in crystal structures may differ from gas-phase simulations, requiring multi-method validation .

Q. What role does this compound play in heterocyclic chemistry for designing novel bioactive molecules?

Its formamido and diaminopyrimidine moieties serve as pharmacophores for nucleoside analogs. It participates in Dimroth rearrangements and N/S-interchange reactions to generate imidazo[4,5-d]imidazoles, expanding libraries for kinase inhibitor screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide
Reactant of Route 2
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N-(2,6-diamino-4-oxo-4,5-dihydropyrimidin-5-yl)formamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.